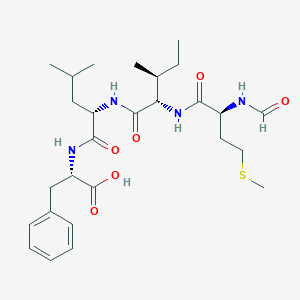

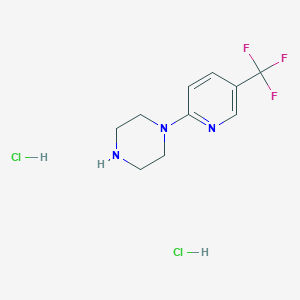

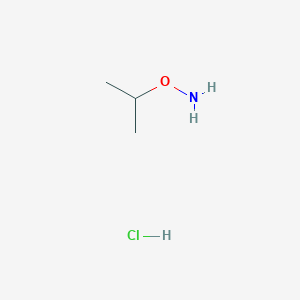

1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds, such as those incorporating piperazine and pyridine moieties, often involves multi-step chemical processes. For instance, a family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized through a two-step process starting from pyridine and dichloropyridazine derivatives, indicating the complexity and versatility of synthesizing compounds with piperazine and pyridine structures (Bindu, Vijayalakshmi, & Manikandan, 2019). Another study focused on the synthesis of piperazine-based Bronsted acidic ionic salts, demonstrating the utility of piperazine derivatives in catalysis and synthesis reactions (Darvishzad, Daneshvar, Shirini, & Tajik, 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride is often characterized using techniques such as X-ray crystallography and DFT calculations. For example, new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties were synthesized, and their molecular structures were investigated using X-ray crystallography combined with Hirshfeld and DFT calculations, revealing intermolecular interactions and molecular packing (Shawish, Soliman, Haukka, Dalbahi, Barakat, & El‐Faham, 2021).

Chemical Reactions and Properties

Piperazine derivatives are involved in various chemical reactions, demonstrating a wide range of chemical properties. The synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs through DPP-4 inhibition mechanisms highlight the chemical reactivity and potential therapeutic applications of piperazine derivatives (Bindu, Vijayalakshmi, & Manikandan, 2019).

科学的研究の応用

Summary of the Application

Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests and also have applications in the pharmaceutical and veterinary industries .

Methods of Application or Experimental Procedures

The major use of TFMP derivatives is in the protection of crops from pests. Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Results or Outcomes

Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. Fungicidal Activity

Summary of the Application

A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism. The new compounds showed excellent fungicidal activity .

Methods of Application or Experimental Procedures

New compound molecules were obtained by substituting the pyridine group for phenyl in pyrimidifen according to the bioisosterism .

Results or Outcomes

Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .

3. Anti-tubercular Agents

Summary of the Application

A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Methods of Application or Experimental Procedures

New compound molecules were obtained by substituting the pyridine group for phenyl in pyrimidifen according to the bioisosterism .

Results or Outcomes

Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

4. SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) Inhibitors

Summary of the Application

Isatin-based imidazole derivatives exhibited significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) after conducting receptor–ligand interaction studies .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The results indicate that these compounds exhibited significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) .

5. Intermediate for Synthesis of Crop-Protection Products

Summary of the Application

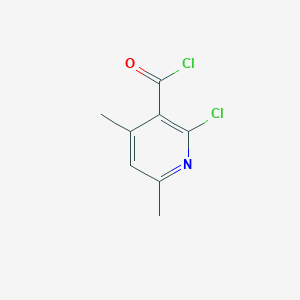

2,3-Dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a derivative of trifluoromethylpyridine, is used as a chemical intermediate for the synthesis of several crop-protection products .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

2,3,5-DCTF is in high demand due to its use in the synthesis of several crop-protection products .

6. Synthesis of Novel Compounds

Summary of the Application

A novel compound was synthesized through the coupling of 1-(3-(trifluoromethyl)phenyl)piperazine with 4-picolin-2-amine .

Methods of Application or Experimental Procedures

Phenoxycarbonyl chloride-assisted coupling of 1-(3-(trifluoromethyl)phenyl)piperazine with 4-picolin-2-amine was used to synthesize the novel compound .

Results or Outcomes

The specific results or outcomes are not detailed in the source .

Safety And Hazards

“1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride” is considered hazardous. It causes severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

特性

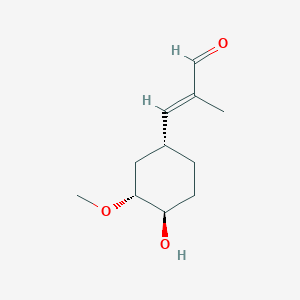

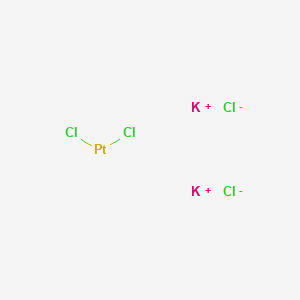

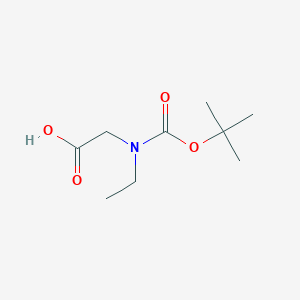

IUPAC Name |

1-[5-(trifluoromethyl)pyridin-2-yl]piperazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N3.2ClH/c11-10(12,13)8-1-2-9(15-7-8)16-5-3-14-4-6-16;;/h1-2,7,14H,3-6H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIQAQCLPNZFMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=C2)C(F)(F)F.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50600458 |

Source

|

| Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride | |

CAS RN |

120298-11-5 |

Source

|

| Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H-Pyrido[3,2-b]indole](/img/structure/B44905.png)